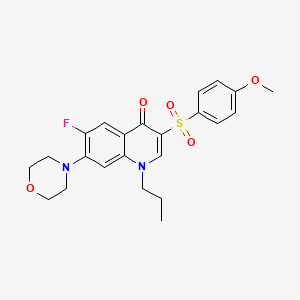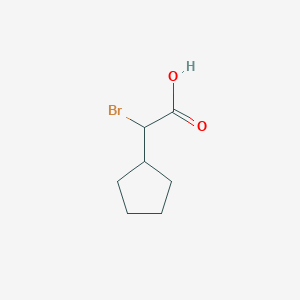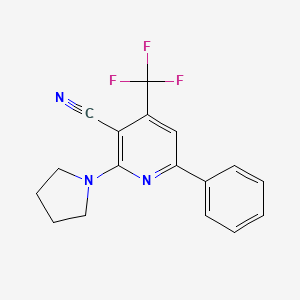
6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholino-1-propylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholino-1-propylquinolin-4(1H)-one is a chemical compound that belongs to the class of quinolones. It has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and physiology.
Scientific Research Applications
Synthesis and Antimicrobial Activity
One of the key scientific applications of related compounds to 6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholino-1-propylquinolin-4(1H)-one is in the field of antimicrobial research. A study by Janakiramudu et al. (2017) synthesized a series of sulfonamides and carbamates using a similar precursor compound, showcasing their potent antimicrobial activity. This demonstrates the potential of such compounds in developing new antimicrobial agents (Janakiramudu et al., 2017).
Fluorescent Labeling and Biomedical Analysis
The compound 6-methoxy-4-quinolone, closely related to the specified chemical, has been studied for its strong fluorescence in aqueous media, making it a candidate for biomedical analysis and fluorescent labeling. Hirano et al. (2004) described its potential use in labeling carboxylic acids for sensitive detection, highlighting its utility in biochemical assays (Hirano et al., 2004).
Crystal Engineering and Molecular Interactions
Another application is seen in crystal engineering, where the introduction of fluorine atoms can significantly affect molecular interactions and packing features. Choudhury and Row (2006) explored the impact of fluorine substitution in similar compounds, providing insights into the role of organic fluorine in crystal engineering (Choudhury & Row, 2006).
Development of Antitumor Agents
Compounds with similar structures have also been investigated for their antitumor properties. Chou et al. (2010) researched derivatives of 2-phenylquinolin-4-ones for their cytotoxic activity against tumor cell lines, indicating the potential for developing novel antitumor agents (Chou et al., 2010).
Broad-Spectrum Antibacterial Applications
Moreover, these compounds have been employed in the synthesis of broad-spectrum antibacterial agents. Hashimoto et al. (2007) reported the synthesis of an isothiazoloquinolone with potent antibacterial properties against resistant organisms like MRSA (Hashimoto et al., 2007).
Organic Electrosynthesis
In the field of organic electrosynthesis, derivatives of this compound have been utilized in fluoride ion-mediated anodic methoxylation, as demonstrated by Fuchigami and Inagi (2020). This showcases the role of such compounds in synthetic applications (Fuchigami & Inagi, 2020).
properties
IUPAC Name |
6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-morpholin-4-yl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O5S/c1-3-8-26-15-22(32(28,29)17-6-4-16(30-2)5-7-17)23(27)18-13-19(24)21(14-20(18)26)25-9-11-31-12-10-25/h4-7,13-15H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIVGUKHXHDIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholino-1-propylquinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Methylpiperazin-1-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2700786.png)
![[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2700787.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2700789.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2700790.png)
![N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2700792.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2700795.png)
![(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methanone](/img/structure/B2700797.png)
![3-cyclopentyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2700798.png)


![1-[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2700804.png)

![1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2700806.png)
